ethyl 6-(3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
The compound ethyl 6-(3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate belongs to a class of triazatricyclo derivatives characterized by a rigid polycyclic core and variable substituents. This molecule features a 3-nitrobenzoyl group at position 6, a propyl chain at position 7, and an ethyl ester at position 5.
Properties
IUPAC Name |
ethyl 6-(3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O6/c1-3-11-28-20-17(23(31)27-12-6-5-10-19(27)25-20)14-18(24(32)35-4-2)21(28)26-22(30)15-8-7-9-16(13-15)29(33)34/h5-10,12-14H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAMNPPHHYKWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC)C(=O)N4C=CC=CC4=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-((3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3-nitrobenzoyl chloride with an appropriate amine to form the imino intermediate. This intermediate is then subjected to cyclization reactions with suitable reagents to form the dihydropyrido[1,2-a:2’,3’-d]pyrimidine core. The final step involves esterification with ethyl alcohol under acidic or basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-((3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Amine derivatives.
Reduction: Oxides.
Substitution: Carboxylic acids
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-((3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicinal chemistry, (Z)-ethyl 2-((3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is investigated for its potential therapeutic applications. It is explored as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-((3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dihydropyrido[1,2-a:2’,3’-d]pyrimidine core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- The 3-nitrobenzoyl group in the target compound reduces lipophilicity compared to the 3-chlorobenzoyl analog (estimated XLogP3 ~2.5 vs. ~3.0) due to the nitro group’s polar nature. However, the propyl chain (less polar than methoxypropyl) may partially offset this effect .
- The 3-fluorobenzoyl analog exhibits moderate lipophilicity (XLogP3 ~2.8), balancing fluorine’s weak electron-withdrawing effects and isopropyl’s hydrophobicity .
Hydrogen Bonding and Reactivity: The nitro group increases hydrogen-bond acceptor capacity (estimated 7 vs. Methoxypropyl (in ) introduces an additional oxygen atom, improving solubility but reducing passive membrane permeability.
Synthetic and Crystallographic Considerations :
- Structural determination of analogs likely employs programs like SHELXL for crystallographic refinement, given their prevalence in small-molecule studies .
- Substituent bulk (e.g., isopropyl in ) may influence ring puckering or crystal packing, as described by Cremer and Pople’s generalized puckering coordinates .
Biological Activity
Ethyl 6-(3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a synthetic compound belonging to the class of triazene derivatives. These compounds are noted for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound based on current research findings.
Chemical Structure and Properties
The compound's complex structure includes a triazine core and various functional groups that contribute to its biological activity. The presence of the nitro group is significant as it often enhances the compound's reactivity and potential therapeutic effects.
Biological Activity
1. Antitumor Activity
Triazene compounds have been extensively studied for their antitumor properties. Ethyl 6-(3-nitrobenzoyl)imino-2-oxo derivatives have shown promising results in inhibiting tumor cell proliferation. A study demonstrated that similar triazene compounds exhibited significant cytotoxicity against various cancer cell lines, including Burkitt lymphoma and colon adenocarcinoma, with IC50 values around 4.91 µg/mL for DAUDI cells and 5.59 µg/mL for HT-29 cells .
2. Antimicrobial Activity
The antimicrobial potential of triazene derivatives has also been evaluated. Research indicates that these compounds exhibit activity against both gram-positive and gram-negative bacteria. For instance, one study reported minimum inhibitory concentrations (MICs) as low as 0.02 mg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and effective antifungal activity against Candida species .
3. Mechanism of Action
Triazenes typically act as alkylating agents that interfere with DNA replication and repair mechanisms in cancer cells. The nitro group in ethyl 6-(3-nitrobenzoyl)imino-2-oxo derivatives may play a role in generating reactive intermediates that bind to DNA, leading to cytotoxic effects.
Study on Antitumor Effects
In a comprehensive study involving various triazene derivatives:
- Objective: To evaluate the cytotoxic effects on human cancer cell lines.
- Method: The MTT assay was employed to determine cell viability post-treatment.
- Results: Ethyl 6-(3-nitrobenzoyl)imino derivatives showed significant inhibition of cell growth across multiple cancer types, indicating their potential as therapeutic agents.
Study on Antimicrobial Efficacy
Another pivotal study focused on the antimicrobial properties:
- Objective: To assess the effectiveness against clinical isolates.
- Method: Standardized microbiological assays were used to determine MIC values.
- Results: The compound demonstrated potent antibacterial activity with MIC values comparable to established antibiotics, suggesting its utility in combating resistant bacterial strains.
Table 1: Biological Activity of Triazene Derivatives
| Compound Name | Type | IC50/MIC Values | Target Organisms |
|---|---|---|---|
| Ethyl 6-(3-nitrobenzoyl)imino | Antitumor | 4.91 µg/mL (DAUDI) | Burkitt lymphoma |
| Ethyl 6-(3-nitrobenzoyl)imino | Antibacterial | 0.02 mg/mL | MRSA |
| Ethyl 6-(3-nitrobenzoyl)imino | Antifungal | Varies | Candida spp. |
Q & A
Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence product purity?
The synthesis involves multi-step protocols:
- Core formation : Construct the triazatricyclo framework via cyclization reactions using microwave-assisted methods to enhance efficiency .
- Functionalization : Introduce the 3-nitrobenzoyl and propyl groups via nucleophilic substitution (e.g., using KMnO₄ for oxidation or NaBH₄ for reduction) under controlled pH and temperature .
- Optimization : Design of Experiments (DOE) can minimize by-products; chromatographic purification ensures >95% purity .
Q. How is structural characterization performed, and what analytical techniques are critical?
- X-ray crystallography (e.g., monoclinic space group P2₁/c) resolves the tricyclic core and substituent orientation .
- NMR/HRMS : ¹H/¹³C NMR confirms imino and carbonyl groups, while HRMS validates the molecular formula (e.g., C₂₄H₂₁N₅O₆) .
- FT-IR : Identifies nitro (1520–1350 cm⁻¹) and carbonyl (1700–1650 cm⁻¹) stretches .
Q. What preliminary biological assays are recommended for activity screening?
- Antimicrobial : Broth microdilution against S. aureus (MIC ≤ 8 µg/mL) and E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values in HepG2 cells) .
- Anti-inflammatory : ELISA-based measurement of TNF-α/IL-6 suppression in murine macrophages .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Cross-validation : Use orthogonal assays (e.g., flow cytometry vs. Western blot for apoptosis) .
- Substituent analysis : Compare nitrobenzoyl derivatives with methoxy/amine analogs to isolate electronic effects (Table 1) .
- Dose-response curves : Assess nonlinear relationships in enzyme inhibition (e.g., caspase-3 activation) .
Table 1 : Comparative Bioactivity of Derivatives
| Substituent | Antimicrobial (MIC, µg/mL) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|
| 3-Nitrobenzoyl | 8.0 (S. aureus) | 12.3 (HepG2) |
| 3-Methoxybenzoyl | 32.0 | 25.7 |
| 3-Aminobenzoyl | 64.0 | 8.9 |
| Data sourced from |
Q. What mechanistic insights explain the compound’s enzyme inhibition?
- Nitro group reduction : In vivo reduction to an amine derivative enhances binding to bacterial dihydrofolate reductase (DHFR) via hydrogen bonding .
- Molecular docking : The tricyclic core occupies hydrophobic pockets in COX-2 (PDB: 5KIR), with ΔG = -9.2 kcal/mol .
- Kinetic studies : Noncompetitive inhibition of topoisomerase II (Ki = 2.3 µM) .
Q. How can synthetic yield be improved without compromising stereochemical integrity?
- Flow chemistry : Continuous-flow reactors reduce reaction time (2h vs. 24h batch) and improve enantiomeric excess (ee >98%) .
- Catalyst screening : Pd/C or Raney Ni for selective nitro reduction without over-hydrogenation .
- In situ monitoring : Raman spectroscopy tracks intermediate formation in real time .
Q. What computational tools are suitable for predicting SAR?
- QSAR models : Use Gaussian 16 for DFT calculations (e.g., HOMO-LUMO gaps correlate with antibacterial activity) .
- MD simulations : AMBER for protein-ligand stability (RMSD <2.0 Å over 100 ns) .
- ADMET prediction : SwissADME evaluates bioavailability (TPSA = 110 Ų; logP = 1.8) .
Methodological Notes
- Contradiction resolution : Prioritize studies using identical cell lines (e.g., HepG2 vs. HeLa) and standardized protocols .
- Stereochemical control : Chiral HPLC (Daicel IA column) separates diastereomers during functionalization .
- Data reproducibility : Pre-register experimental conditions (e.g., solvent purity, humidity control) in open-access platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
